Nucleosidi e nucleotidi pirrolopirimidinici

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

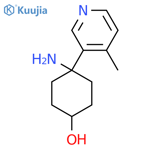

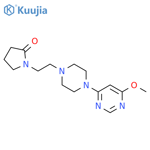

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

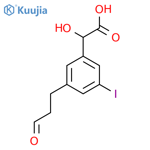

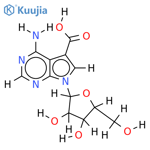

|

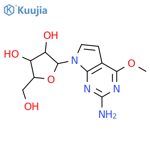

5-(1-hydroxyethyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 76319-88-5 | C13H18N4O5 |

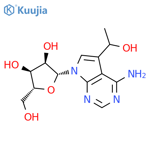

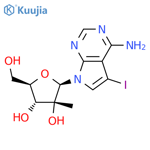

|

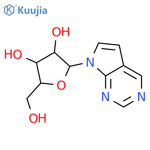

4-amino-5-cyano-7-beta-D-arabinofuranosylpyrrolo(2,3-d)pyrimidine | 90813-71-1 | C12H13N5O4 |

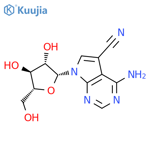

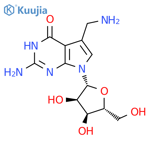

|

7-Cyano-7-deazaguanosine | 61210-21-7 | C12H13N5O5 |

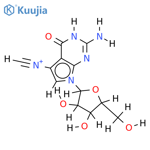

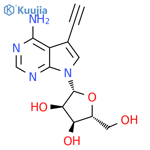

|

Sangivamycic acid | 18418-00-3 | C12H14N4O6 |

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-iodo-7-(2-C-methyl-b-D-ribofuranosyl)- | 847551-49-9 | C12H15IN4O4 |

|

7-(Aminomethyl)-7-deazaguanosine | 66048-70-2 | C12H17N5O5 |

|

1193451-53-4 | C13H14N4O4 | |

|

4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo2,3-dpyrimidin-2-amine | 115479-42-0 | C12H16N4O5 |

|

7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl- | 16754-83-9 | C11H13N3O4 |

|

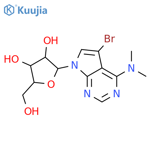

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-bromo-N,N-dimethyl-7-b-D-ribofuranosyl- | 24386-89-8 | C13H17BrN4O4 |

Letteratura correlata

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

Fornitori consigliati

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

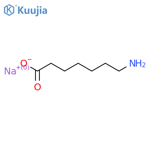

Sodium 7-aminoheptanoate Cas No: 5673-25-6

Sodium 7-aminoheptanoate Cas No: 5673-25-6 -

-

-